N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that features an indole ring substituted with a fluorine atom, a pyrimidine ring, and a butanamide chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor . The pyrimidine ring is then attached through nucleophilic substitution reactions, and the butanamide chain is introduced via amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, room temperature to elevated temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products
Oxidation: Oxindole derivatives.
Reduction: De-fluorinated or hydrogenated products.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The pyrimidine ring can further contribute to the compound’s biological activity by interacting with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide: Similar structure but with a chlorine atom instead of fluorine.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide: Similar structure but with a bromine atom instead of fluorine.
N-[2-(6-methyl-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to the presence of the fluorine atom, which can significantly enhance its biological activity and binding affinity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C18H20FN5O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20FN5O/c19-15-5-4-14-6-11-24(16(14)13-15)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23) |
InChI Key |
IQDFABAZSUOSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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